molecular formula C10H19N B1459571 3,3-Dimethyl-2-(prop-2-en-1-yl)piperidine CAS No. 1803595-25-6

3,3-Dimethyl-2-(prop-2-en-1-yl)piperidine

Cat. No. B1459571
CAS RN: 1803595-25-6
M. Wt: 153.26 g/mol
InChI Key: VWYNTDQUJQCEMX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(prop-2-en-1-yl)piperidine is a chemical compound with the molecular formula C10H19N . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Receptor Binding and Selectivity

  • Sigma(1) Receptor Ligands : The piperidine moiety, especially when substituted as in 3,3-dimethyl derivatives, has been studied for its affinity and selectivity towards sigma(1) receptors. Research demonstrated that certain derivatives can serve as potent sigma(1) ligands, offering insights into receptor binding dynamics and potential therapeutic applications (Berardi et al., 2005).

Synthetic Chemistry and Materials Science

  • Antiplatelet Agents : Derivatives of 3,3-dimethylpiperidine have shown potential as antiplatelet agents. This includes their synthesis and evaluation for inhibiting platelet aggregation, suggesting a pathway for developing new therapeutic compounds (Park et al., 2008).
  • Muscarinic Receptor Affinity : Compounds designed around the piperidine structure, including 3,3-dimethyl variants, have been synthesized to explore their affinity towards muscarinic M2 receptors, contributing to the development of drugs targeting these receptors (Holzgrabe & Heller, 2003).
  • Nonlinear Optical Materials : The three-component reaction involving dimethyl malonate, α,β-acetylenic aldehydes, and cyclic secondary amines, including piperidine derivatives, has been utilized to create push-pull buta-1,3-dienes. These materials are of interest for their fluorescent, solvatochromic, and nonlinear optical properties (Sokov et al., 2020).

Pharmacological Research

  • Anticonvulsant and Antinociceptive Activities : New hybrid molecules derived from 3-methyl- or 3,3-dimethyl-piperidine have been synthesized and evaluated for anticonvulsant and antinociceptive activities. This research broadens the scope of piperidine derivatives in treating epilepsy and pain (Kamiński et al., 2016).
  • Anti-Inflammatory Potential : The synthesis and evaluation of novel benzothiazole clubbed chromene derivatives, utilizing piperidine as a catalyst, have demonstrated significant anti-inflammatory activity. This highlights the role of piperidine derivatives in the development of new anti-inflammatory drugs (Gandhi et al., 2018).

Biochemical Analysis

Biochemical Properties

3,3-Dimethyl-2-(prop-2-en-1-yl)piperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives are known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives can modulate the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades . This modulation can result in altered gene expression and metabolic activity, impacting cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to receptors or enzymes, leading to inhibition or activation of their function. For instance, piperidine derivatives have been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition results in increased levels of acetylcholine, enhancing cholinergic signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo hydrolysis and oxidation, leading to the formation of inactive metabolites . These degradation processes can impact the compound’s efficacy and duration of action in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels or anti-inflammatory activity . At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, piperidine derivatives can be transported across cell membranes by organic cation transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria . This localization can affect its activity and function, as well as its interactions with other biomolecules.

properties

IUPAC Name

3,3-dimethyl-2-prop-2-enylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-4-6-9-10(2,3)7-5-8-11-9/h4,9,11H,1,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYNTDQUJQCEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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